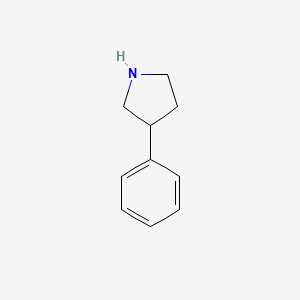

3-Phenylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRFFTYUBPGHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389848 | |

| Record name | 3-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-44-7 | |

| Record name | 3-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Phenylpyrrolidine: Synthesis, Reactivity, and Application in Drug Discovery

Introduction: The Strategic Value of the 3-Phenylpyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, present in a significant number of FDA-approved drugs and natural products.[1][2] Its prevalence is not accidental; the five-membered, non-planar ring offers an escape from the "flatland" of aromatic compounds, providing a three-dimensional architecture that is crucial for specific and high-affinity interactions with biological targets.[3][4] The this compound motif, with its CAS Number 936-44-7, represents a particularly valuable "privileged scaffold."[5] It combines the conformational flexibility of the pyrrolidine ring with the aromatic properties of the phenyl group, offering medicinal chemists a versatile starting point for exploring structure-activity relationships (SAR) in drug discovery programs targeting a host of diseases, including neurological disorders, cancer, and infectious agents.[5][6]

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic choices, the logic of its reactivity, and the practicalities of its analytical characterization, providing a robust framework for its application in the laboratory.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is a colorless liquid under standard conditions, though its hydrochloride salt is a more stable, white crystalline solid often preferred for storage and handling.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 936-44-7 | [1][2][6][7] |

| Molecular Formula | C₁₀H₁₃N | [1][2][6][7] |

| Molecular Weight | 147.22 g/mol | [1][2][6][7] |

| Appearance | Colorless Liquid | [2][6] |

| Boiling Point | 243.4 °C @ 760 mmHg120-122 °C @ 12 Torr | [2][8][9] |

| Density | ~0.988 - 1.027 g/cm³ | [8][9] |

| Flash Point | 103.1 °C | [2][8] |

| pKa (Predicted) | 10.10 ± 0.10 | [9][10] |

| Storage | Store at 2–8 °C under inert gas | [1][6][9] |

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9]

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[6][11] In case of eye contact, rinse cautiously with water for several minutes.[2][9]

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several modern synthetic strategies. The choice of method is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. Two dominant and effective strategies are Palladium-catalyzed hydroarylation and asymmetric [3+2] cycloaddition.

Diagram 1: Key Synthetic Strategies for this compound

Caption: Core synthetic routes to the this compound scaffold.

Protocol 1: Palladium-Catalyzed Intermolecular Hydroarylation

This method provides a direct route to 3-aryl pyrrolidines by reacting an N-protected pyrroline with an aryl bromide.[5] The causality behind this choice is its efficiency and the ability to introduce a wide range of aryl groups.

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the N-protected pyrroline (1.0 equiv.), the aryl bromide (e.g., bromobenzene, 1.2 equiv.), a palladium catalyst such as PdCl₂ (1-5 mol%), and a suitable phosphine ligand (e.g., P(o-Tol)₃, 1.5-7.5 mol%).

-

Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

-

Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Deprotection: If necessary, remove the N-protecting group (e.g., Boc, Cbz) under standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz) to yield the final this compound.

Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition

This powerful strategy allows for the stereocontrolled synthesis of highly functionalized pyrrolidines.[9] It involves the reaction of an azomethine ylide, typically generated in situ from an amino acid ester, with an olefinic dipolarophile like styrene.

-

Ylide Precursor: In a flame-dried flask under nitrogen, dissolve the N-substituted glycine ester (e.g., ethyl N-benzylideneglycinate, 1.0 equiv.) in a dry aprotic solvent like dichloromethane (DCM) or toluene.

-

Reaction Initiation: Add the olefin (styrene, 1.1 equiv.) and a catalytic amount of a silver or copper salt (e.g., AgOAc or Cu(OTf)₂, 5-10 mol%) along with a chiral ligand for stereocontrol.

-

Ylide Generation: Add a base (e.g., triethylamine or DBU, 1.1 equiv.) dropwise at the appropriate temperature (can range from -78 °C to room temperature depending on the catalyst system) to generate the azomethine ylide in situ.

-

Cycloaddition: Allow the reaction to stir until the starting materials are consumed, as monitored by TLC. The in situ-generated ylide reacts with styrene in a [3+2] fashion to form the pyrrolidine ring.

-

Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the resulting cycloadduct by column chromatography. Subsequent synthetic steps may be required to remove directing groups and yield the target this compound.

Reactivity and Derivatization: A Chemist's Toolkit

The synthetic value of this compound lies in its secondary amine functionality, which serves as a nucleophilic handle for a wide range of derivatization reactions. N-alkylation and N-acylation are the most fundamental transformations used to build molecular complexity.[12]

Diagram 2: Key Derivatization Reactions of this compound

Caption: Common reactions for functionalizing the secondary amine.

Protocol 3: N-Alkylation via Reductive Amination

While reaction with alkyl halides is common, reductive amination offers a broader substrate scope and avoids issues with over-alkylation.

-

Reaction Setup: Dissolve this compound (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as methanol, DCM, or dichloroethane (DCE).

-

Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv.), to facilitate the formation of the intermediate iminium ion. Stir at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), in portions. The choice of this reagent is critical; it is mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the iminium ion as it forms, driving the reaction to completion.

-

Workup: Once the reaction is complete (monitored by LC-MS), quench carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Protocol 4: N-Acylation using an Acyl Chloride

This is a robust and high-yielding method for forming a stable amide bond, a key feature in countless pharmaceutical agents.[4]

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM or THF under a nitrogen atmosphere. Add a non-nucleophilic base like triethylamine or pyridine (1.2 equiv.). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the acyl chloride (1.1 equiv.), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Reaction: Allow the mixture to warm to room temperature and stir until the starting amine is fully consumed (monitor by TLC).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acyl chloride), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting N-acyl-3-phenylpyrrolidine can be purified by recrystallization or column chromatography.

Analytical and Quality Control Workflow

Confirming the identity, purity, and structure of this compound and its derivatives is paramount. A multi-pronged analytical approach using Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance is standard practice.

Diagram 3: Analytical Workflow for Structural Confirmation

Caption: A standard workflow for the analytical characterization.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Rationale & Interpretation |

| Mass Spec (ESI+) | [M+H]⁺ = 148.11 | Confirms the molecular weight (147.22 g/mol ). |

| Fragments: m/z 77 (Phenyl), m/z 71 (Pyrrolidine ring fragment) | Fragmentation patterns help confirm the structure. Cleavage of the C-N bond or the bond connecting the phenyl ring to the pyrrolidine are common fragmentation pathways.[13][14] | |

| IR Spectroscopy | ~3300 cm⁻¹ (broad) | N-H stretch of the secondary amine.[15] |

| 3000-3100 cm⁻¹ | Aromatic C-H stretches from the phenyl group.[16] | |

| 2850-2950 cm⁻¹ | Aliphatic C-H stretches from the pyrrolidine ring.[16] | |

| ~1600, ~1450 cm⁻¹ | C=C stretches characteristic of the aromatic ring. | |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H) | Protons on the monosubstituted phenyl ring. |

| δ ~3.0-3.6 ppm (m, 5H) | Protons on the pyrrolidine ring (C2, C3, C4, C5-H). The signals are complex due to diastereotopicity and coupling. | |

| δ ~2.0 ppm (br s, 1H) | N-H proton of the secondary amine. Signal may be broad and its chemical shift is concentration-dependent. | |

| ¹³C NMR (CDCl₃) | δ ~126-145 ppm | Signals for the 6 carbons of the phenyl ring (4 distinct signals due to symmetry). |

| δ ~35-55 ppm | Signals for the 4 carbons of the pyrrolidine ring. |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and scalable methods, its reactivity is predictable and versatile, and its structure provides a valuable three-dimensional framework for drug design. By understanding the core principles of its synthesis, reactivity, and analysis, research and development professionals can effectively leverage this powerful scaffold to accelerate the discovery of novel therapeutics.

References

-

ChemBK. (n.d.). 3-Phenyl-pyrrolidine hydrochloride. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Retrieved from [Link]

-

PubChem. (n.d.). (s)-3-Phenylpyrrolidine hydrochloride. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

-

PubMed Central. (2015). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Med. Chem. Lett., 6(9), 987–992. Retrieved from [Link]

-

PubMed Central. (2019). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 24(18), 3290. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Arab. J. Chem., 16(6), 104769. Retrieved from [Link]

-

PubMed Central. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Retrieved from [Link]

-

Dummies.com. (n.d.). How to Identify Molecular Fragments from NMR and IR Spectra. Retrieved from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

PubMed. (2005). Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group. J. Am. Chem. Soc., 127(15), 5284–5285. Retrieved from [Link]

-

Figshare. (2005). Selective and Catalytic Arylation of N-Phenylpyrrolidine: sp3 C−H Bond Functionalization in the Absence of a Directing Group. Journal of the American Chemical Society. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). N-Acylation Reactions of Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

MDPI. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6296. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. Collection - Selective and Catalytic Arylation of N-Phenylpyrrolidine:â sp3 CâH Bond Functionalization in the Absence of a Directing Group - Journal of the American Chemical Society - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 3-Phenyl-pyrrolidine hydrochloride [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scienceready.com.au [scienceready.com.au]

- 14. whitman.edu [whitman.edu]

- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Phenylpyrrolidine

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Phenylpyrrolidine is a heterocyclic amine that serves as a valuable structural motif in medicinal chemistry and materials science.[1] Its pyrrolidine core, a five-membered saturated nitrogen-containing ring, is a prevalent feature in numerous natural products and pharmacologically active compounds. The presence of a phenyl group at the C3 position introduces a chiral center, making it a key building block for the synthesis of stereochemically defined molecules.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral signatures is fundamental for researchers in confirming the structure's identity, assessing its purity, and elucidating its role in further chemical transformations. The insights provided herein are grounded in established spectroscopic principles and are intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectral data, the following standardized numbering scheme for the this compound structure will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer, such as a 300 or 500 MHz instrument.[2] Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: Record the Free Induction Decay (FID) at room temperature. Key parameters include a 90° pulse width, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID. Phase and baseline corrections should be performed. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used as an internal reference standard.[2]

¹H NMR Spectral Data Summary

The spectrum of this compound is characterized by two main regions: the aromatic region (δ 7.2-7.4 ppm) and the aliphatic region (δ 1.8-3.6 ppm). The presence of a chiral center at C3 renders the geminal protons on C2 and C4 diastereotopic, leading to more complex splitting patterns than would be seen in an achiral analogue.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-Ar (C2', C3', C4', C5', C6') | 7.20 - 7.40 | m | A complex multiplet corresponding to the five protons of the phenyl ring. |

| H3 | 3.50 - 3.65 | m | A multiplet arising from the methine proton at the chiral center. |

| H2, H5 (axial & equatorial) | 3.00 - 3.45 | m | Complex multiplets for the four protons adjacent to the nitrogen atom. Diastereotopicity and coupling to H3 and H4 contribute to the complexity. |

| H4 (axial & equatorial) | 1.80 - 2.25 | m | Complex multiplets for the two protons at C4, coupled to H3, H5, and each other. |

| N-H | 1.90 - 2.10 | br s | A broad singlet for the amine proton. Position and broadness can vary with concentration and solvent. |

Note: The chemical shifts are typical values reported in CDCl₃ and may vary slightly depending on the solvent and spectrometer frequency.[3]

Interpretation and Causality

-

Aromatic Region (δ 7.20 - 7.40): The overlapping signals in this region are characteristic of a monosubstituted benzene ring. The ortho (C2', C6'), meta (C3', C5'), and para (C4') protons have slightly different chemical environments, resulting in a complex multiplet.

-

Aliphatic Region (δ 1.8 - 3.6): The complexity of this region is a direct consequence of the molecule's stereochemistry. The chiral center at C3 causes the two protons on C2 (and C4) to be chemically non-equivalent. These diastereotopic protons couple to each other (geminal coupling) and to the adjacent protons (vicinal coupling), resulting in intricate multiplets that often require 2D NMR techniques like COSY for unambiguous assignment.[4] The protons on C2 and C5, being adjacent to the electronegative nitrogen atom, are deshielded and appear further downfield compared to the C4 protons.[5][6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation and instrumentation are similar to that for ¹H NMR. The key difference in acquisition is the use of proton decoupling (e.g., WALTZ decoupling) to simplify the spectrum into a series of single lines, one for each carbon atom.[4] The typical spectral width for ¹³C NMR is 0-220 ppm.

¹³C NMR Spectral Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C1' (ipso) | ~145 | Quaternary carbon attached to the pyrrolidine ring. Often of lower intensity. |

| C2', C6' (ortho) | ~129 | Aromatic CH carbons. |

| C3', C5' (meta) | ~127 | Aromatic CH carbons. |

| C4' (para) | ~128 | Aromatic CH carbons. |

| C2, C5 | ~55, ~47 | Aliphatic carbons adjacent to the nitrogen. Two distinct signals are expected. |

| C3 | ~42 | Aliphatic methine carbon at the chiral center. |

| C4 | ~35 | Aliphatic methylene carbon. |

Note: Chemical shifts are approximate and can be influenced by solvent choice.[7][8]

Interpretation and Causality

-

Aromatic Region (δ 127 - 145): Four signals are expected for the six carbons of the phenyl ring due to symmetry: one for the ipso-carbon (C1'), one for the para-carbon (C4'), and one each for the equivalent pairs of ortho- (C2', C6') and meta- (C3', C5') carbons. The ipso-carbon, being quaternary and directly attached to the pyrrolidine ring, is the most downfield.

-

Aliphatic Region (δ 35 - 55): The four distinct signals correspond to the four unique carbon environments in the pyrrolidine ring. The carbons adjacent to the nitrogen (C2 and C5) are deshielded and appear at higher chemical shifts compared to C3 and C4.[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[9]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[9] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires placing a drop of the sample directly onto the ATR crystal (e.g., ZnSe).[9]

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3400 | N-H Stretch | Medium, Broad | Secondary Amine (Pyrrolidine N-H) |

| 3000 - 3100 | C-H Stretch | Medium | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Strong | Aliphatic C-H (Pyrrolidine ring) |

| 1600, 1495, 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |

| ~1100 | C-N Stretch | Medium | Aliphatic Amine |

| 690 - 770 | C-H Bend (out-of-plane) | Strong | Monosubstituted Benzene |

Reference data from standard IR absorption tables.[10][11]

Interpretation and Causality

-

N-H Stretch: The broad absorption band around 3350 cm⁻¹ is a clear indicator of the N-H bond of the secondary amine in the pyrrolidine ring.[12][13] Its broadness is due to hydrogen bonding.

-

C-H Stretches: The spectrum distinctly separates the aromatic C-H stretches (appearing just above 3000 cm⁻¹) from the stronger aliphatic C-H stretches (appearing just below 3000 cm⁻¹).[9] This is a reliable way to confirm the presence of both aromatic and saturated aliphatic components in the molecule.

-

Aromatic Region: The sharp peaks around 1600-1450 cm⁻¹ are characteristic of the C=C bond stretching within the benzene ring. The strong bands in the 690-770 cm⁻¹ region are due to out-of-plane C-H bending and are highly diagnostic for a monosubstituted phenyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In Electron Ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking down into smaller, more stable charged fragments and neutral radicals.

-

Detection: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) according to their m/z ratio, and then detected.

MS Data and Fragmentation Analysis

For this compound (C₁₀H₁₃N), the exact mass is 147.10 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺•) at m/z = 147. The fragmentation is dominated by pathways that lead to stable ions.

| m/z Value | Proposed Fragment | Notes |

| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 146 | [C₁₀H₁₂N]⁺ | Loss of a hydrogen radical (M-1) |

| 118 | [C₈H₈N]⁺ | Loss of ethyl radical (•C₂H₅) via ring cleavage. |

| 104 | [C₈H₈]⁺ | Likely formation of styrene radical cation via cleavage of the C-N bonds. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the bond to the pyrrolidine ring. |

Key Fragmentation Pathway

The primary fragmentation involves the cleavage of the bonds alpha to the nitrogen atom, as this is a favored process for amines.

Caption: Proposed EI-MS fragmentation of this compound.

Causality of Fragmentation: The nitrogen atom plays a crucial role in directing the fragmentation. According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which holds true for this compound (m/z 147).[14] Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a dominant pathway for amines. This can lead to the loss of an ethyl radical and the formation of the ion at m/z 118. Another significant fragmentation pathway involves the cleavage of the C-N bonds of the ring, which can lead to the formation of a styrene radical cation (m/z 104). The presence of the benzyl-like structure also promotes the formation of the highly stable tropylium ion (m/z 91).[15]

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural identification and characterization. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the stereochemical complexity arising from the chiral center. IR spectroscopy provides rapid confirmation of key functional groups, namely the secondary amine and the monosubstituted aromatic ring. Finally, mass spectrometry establishes the molecular weight and offers insight into the molecule's stability and fragmentation patterns under ionizing conditions. Together, these techniques provide a self-validating system for researchers, ensuring the integrity of this crucial building block in their scientific endeavors.

References

- Krueger, P. J., & Jan, J. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC.

- SpectraBase. (n.d.). 3-Phenyl-pyrrolidine. John Wiley & Sons, Inc.

- MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.

- University of California, Los Angeles. (n.d.). NMR Chemical Shifts.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- SpectraBase. (n.d.). 3-Phenylpyridine - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.

- O'Hagan, D. (n.d.). Fragmentation and Interpretation of Spectra.

- Chem LibreTexts. (n.d.). IR Absorption Table.

- University of Puget Sound. (n.d.). IR Chart.

- University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts.

- Schaper, K. J. (2018). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle.

Sources

- 1. This compound | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. web.pdx.edu [web.pdx.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. whitman.edu [whitman.edu]

- 15. opendata.uni-halle.de [opendata.uni-halle.de]

3-Phenylpyrrolidine molecular weight and formula

An In-depth Technical Guide to 3-Phenylpyrrolidine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique three-dimensional architecture and synthetic tractability make it an invaluable building block for developing therapeutics targeting the central nervous system (CNS) and beyond. This technical guide provides a comprehensive overview of this compound, covering its fundamental physicochemical properties, a detailed examination of a robust synthetic protocol via palladium-catalyzed hydroarylation with mechanistic insights, its complete spectroscopic signature, and its critical role in the design of next-generation pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Core Physicochemical and Structural Data

This compound is a colorless liquid at room temperature, characterized by a pyrrolidine ring substituted with a phenyl group at the 3-position. This structure imparts a unique conformational rigidity and provides vectors for further functionalization, which is crucial for modulating pharmacological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [1][2][3] |

| Molecular Weight | 147.22 g/mol | [1][2][3] |

| CAS Number | 936-44-7 | [2][3] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 243.4°C at 760 mmHg | [4] |

| Flash Point | 103.1°C | [4] |

| Purity (Typical) | ≥95% - ≥98% | [1][3] |

| Storage Conditions | 0-8 °C | [1] |

| InChIKey | PRRFFTYUBPGHLE-UHFFFAOYSA-N | [4] |

Synthesis: Palladium-Catalyzed Hydroarylation

While numerous methods exist for constructing pyrrolidine rings, the direct C-H functionalization of pre-existing rings offers an efficient route to derivatives.[5] A particularly robust and scalable method for synthesizing 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl-3-pyrrolines.[3][6] This approach is notable for its broad substrate scope and operational simplicity, avoiding the need for anhydrous conditions.[2]

Synthesis Workflow Diagram

Caption: Palladium-catalyzed hydroarylation for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from the palladium-catalyzed reductive Mizoroki-Heck reaction methodology developed by Sweeney et al.[3][7]

-

Materials:

-

N-propyl-3-pyrroline (1.0 equiv)

-

1-Bromo-3-methoxybenzene (as an example aryl bromide, 1.2 equiv)

-

Palladium(II) chloride (PdCl₂, 0.02 equiv)

-

Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.03 equiv)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Acetonitrile (MeCN, anhydrous)

-

Formic acid (HCOOH, as the reductant)

-

-

Equipment:

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add PdCl₂ (0.02 equiv), P(o-Tol)₃ (0.03 equiv), Cu(OTf)₂ (0.1 equiv), and K₂CO₃ (2.0 equiv).

-

Add anhydrous acetonitrile to the tube, followed by N-propyl-3-pyrroline (1.0 equiv) and the aryl bromide (1.2 equiv).

-

Add formic acid (2.0 equiv) to the mixture.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS for completion.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-pyrrolidine product.

-

Mechanistic Rationale: The Causality of Component Selection

The reaction proceeds via a proposed Heck-type arylation pathway.[2] The choice of an N-alkyl pyrroline over an N-acyl pyrroline is critical; N-acyl pyrrolines typically yield the oxidized alkene product, whereas N-alkyl substrates favor the desired hydroarylated (reduced) product.[3][6] The copper(II) triflate acts as a Lewis acid, promoting the formation of a cationic palladium complex, which is key to the catalytic cycle. Formic acid serves as the in-situ hydride source for the reduction of the enamine or iminium intermediate that forms after the initial Heck arylation, leading to the final saturated pyrrolidine product.[2]

Spectroscopic and Structural Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The expected spectral data are summarized below.

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H): Phenyl ring protons. δ ~3.0-3.6 ppm (m, 5H): Protons on the pyrrolidine ring (C2, C3, C5). δ ~1.8-2.2 ppm (m, 2H): Protons at C4 of the pyrrolidine ring. δ ~1.5-2.0 ppm (br s, 1H): N-H proton (exchangeable with D₂O).[8][9] |

| ¹³C NMR (CDCl₃) | δ ~145 ppm: Quaternary aromatic carbon (C-ipso). δ ~126-129 ppm: Aromatic CH carbons. δ ~45-55 ppm: Pyrrolidine carbons adjacent to nitrogen (C2, C5). δ ~35-45 ppm: Pyrrolidine carbons C3 and C4.[9] |

| IR Spectroscopy | ~3350 cm⁻¹ (br): N-H stretching vibration. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1600, 1490 cm⁻¹: Aromatic C=C stretching.[10] |

| Mass Spectrometry (EI) | m/z 147: Molecular ion (M⁺). m/z 146: M-1 peak due to loss of a hydrogen atom. m/z 91: Tropylium ion (C₇H₇⁺), a common fragment from benzyl groups. m/z 77: Phenyl cation (C₆H₅⁺).[11][12] |

Applications in Drug Discovery and Neuroscience

The this compound scaffold is a privileged motif primarily due to its ability to present a phenyl group in a constrained three-dimensional orientation, which is ideal for interaction with receptor binding pockets.[5]

Role as a Core Scaffold for CNS-Active Agents

Research has consistently shown that derivatives of this scaffold possess significant biological activity, particularly as anticonvulsant and neuroprotective agents.[1][13][14] The pyrrolidine-2,5-dione and pyrrolidin-2-one substructures, often built upon a this compound core, are foundational to many investigational drugs in this area.[15][16] These compounds often modulate neuronal voltage-sensitive sodium and calcium channels.[15]

Application Areas Diagram

Caption: Therapeutic areas derived from the this compound scaffold.

Case Study: Phenylpyrrolidinone Derivatives for Neuroprotection

Recent studies have explored novel water-soluble derivatives of 4-phenylpyrrolidin-2-one for their potential to improve cognitive function following ischemic brain injury. One such compound, a potassium salt of a taurine-conjugated derivative, demonstrated significant neuroprotective effects in vitro against glutamate-induced excitotoxicity.[13] In animal models of stroke, this compound reduced neurological deficits and improved behavioral outcomes, highlighting the therapeutic potential of this chemical class.[13]

Case Study: Pyrrolidine-2,5-diones as Anticonvulsants

The pyrrolidine-2,5-dione structure, an analog of the antiepileptic drug ethosuximide, is a fertile ground for developing new anticonvulsants. By creating hybrid molecules that merge this core with fragments from other antiepileptic drugs like lacosamide or levetiracetam, researchers have developed compounds with a broad spectrum of activity.[1][15] These molecules have shown potent efficacy in the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of activity against generalized tonic-clonic and drug-resistant seizures, respectively.[17]

Conclusion

This compound is far more than a simple chemical intermediate; it is a validated and highly valuable scaffold for modern drug discovery. Its well-defined physicochemical properties, accessible synthesis through robust catalytic methods like palladium-catalyzed hydroarylation, and clear spectroscopic profile provide a solid foundation for its use in research. The demonstrated success of its derivatives as potent anticonvulsant and neuroprotective agents underscores its importance and ensures its continued relevance in the development of novel therapeutics for challenging neurological disorders.

References

-

Abram, M., Jakubiec, M., Rapacz, A., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI. Available at: [Link]

-

Robinson, J. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Available at: [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. Available at: [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available at: [Link]

-

Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Available at: [Link]

-

Abram, M., Jakubiec, M., Rapacz, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7384. Available at: [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

-

Borozdenko, D. A., Ezdoglian, A. A., Shmigol, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. Available at: [Link]

-

D'hooghe, M., & D'yachenko, I. A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

-

Feng, C., et al. (n.d.). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health. Available at: [Link]

-

Chardon, J., & Goudedranche, S. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. Available at: [Link]

-

Kaminski, K., & Obniska, J. (2017). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Topics in Medicinal Chemistry, 17(8), 858-874. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of compound (14). Available at: [Link]

-

SpectraBase. (n.d.). 3-Phenyl-pyrrolidine [1H NMR]. Available at: [Link]

-

Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neuroscience Letters, 813, 137424. Available at: [Link]

-

Zheleva, D., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(11), 1957. Available at: [Link]

-

Abram, M., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of new anticonvulsant drugs. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Available at: [Link]

-

Xie, M., et al. (2021). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Acta Physica Sinica, 70(1), 013301. Available at: [Link]

-

Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. ResearchGate. Available at: [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Uddin, M. S., et al. (2024). Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer's Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation. MDPI. Available at: [Link]

-

Al-Harrasi, A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Pharmaceuticals, 15(9), 1069. Available at: [Link]

-

Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Available at: [Link]

-

NIST. (n.d.). N-Phenylpyrrolidine. NIST WebBook. Available at: [Link]

-

LibreTexts. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. eCampusOntario Pressbooks. Available at: [Link]

-

Physics & Maths Tutor. (n.d.). MASS and INFRA RED SPECTROSCOPY. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. research.lancaster-university.uk [research.lancaster-university.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Phenylpyrrolidine [webbook.nist.gov]

- 12. physicsandmathstutor.com [physicsandmathstutor.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties and solubility of 3-Phenylpyrrolidine

An In-depth Technical Guide to the Physical Properties and Solubility of 3-Phenylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, a versatile building block in pharmaceutical and chemical research. Understanding these fundamental characteristics is critical for its effective application in synthesis, formulation, and development. This document is structured to provide not just data, but also the scientific reasoning behind the experimental approaches for its characterization.

Core Molecular and Physical Properties

This compound is a cyclic amine with a phenyl group attached to the pyrrolidine ring. This structure imparts a unique combination of properties that are crucial for its role as a synthetic intermediate.[1]

Structural and Chemical Identity

The foundational attributes of this compound are summarized below, providing a snapshot of its chemical identity.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 936-44-7 | [2][4] |

| Molecular Formula | C₁₀H₁₃N | [1][2][3] |

| Molecular Weight | 147.22 g/mol | [1][2][3][5] |

| Appearance | Colorless Liquid | [1][2][3] |

Physicochemical Data

The physicochemical properties of a compound are paramount in predicting its behavior in various chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability.

| Property | Value | Source(s) |

| Boiling Point | 243.4°C at 760 mmHg 120-122°C at 12 Torr | [2][4] |

| Density | 1.027 g/cm³ | [2][3] |

| pKa (Predicted) | 10.10 ± 0.10 | [2][3][6] |

| logP (Predicted) | 1.7635 | [7] |

| Flash Point | 103.1°C | [4] |

Expertise & Experience Insight: The boiling point of this compound is provided at both atmospheric and reduced pressure. The significant reduction in boiling point under vacuum is a critical piece of data for purification by distillation, as it allows the process to be conducted at a lower temperature, minimizing the risk of thermal decomposition. The predicted pKa suggests that this compound is a moderately strong base, a key factor in its reactivity and its ability to form salts. The predicted logP value indicates a degree of lipophilicity, suggesting it will be more soluble in organic solvents than in water.

Solubility Profile: A Predictive and Experimental Approach

A definitive, experimentally determined solubility profile for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a polar amine head and a nonpolar phenyl group—we can make informed predictions and outline a robust experimental protocol for its determination. The hydrochloride salt of this compound is noted to be soluble in water.[8]

Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] this compound possesses both polar (the amine group) and nonpolar (the phenyl ring and hydrocarbon backbone) regions.

-

Polar Solvents (e.g., Water, Ethanol): The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and the N-H bond is a hydrogen bond donor. This suggests some solubility in polar protic solvents. However, the nonpolar phenyl group and the rest of the carbon skeleton will limit its aqueous solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character imparted by the phenyl ring and the pyrrolidine ring's carbon atoms suggests good solubility in nonpolar organic solvents.

-

Aqueous Acidic Solutions: As a base (pKa ≈ 10.10), this compound will be readily protonated in acidic solutions (e.g., dilute HCl) to form a water-soluble salt.[10][11]

Experimental Workflow for Solubility Determination

To quantitatively and qualitatively assess the solubility of this compound, a systematic approach is required. The following protocol is a self-validating system designed to provide a comprehensive solubility profile.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

-

Preparation: Into a series of labeled small test tubes, add approximately 25 mg of this compound.

-

Solvent Addition: To each tube, add 0.75 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in portions.[10]

-

Mixing: After each addition, vigorously shake or vortex the tube for at least 60 seconds.[9]

-

Observation: Visually inspect the solution. If the compound completely dissolves, it is classified as "soluble." If some but not all dissolves, it is "partially soluble." If no dissolution is observed, it is "insoluble."[9]

Protocol 2: Acid-Base Solubility Test

-

Acid Test: To a test tube containing 25 mg of this compound, add 0.75 mL of 5% aqueous hydrochloric acid. Shake vigorously and observe. Solubility indicates the formation of the hydrochloride salt, confirming the basic nature of the compound.[10][11]

-

Base Test: To a separate test tube with 25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide. Shake and observe. Insoluble behavior is expected as this compound is a base and will not react with NaOH.[10][11]

Trustworthiness Insight: The acid-base solubility test is a self-validating system. The expected positive result in acid and negative result in base provides strong evidence of the compound's basic functional group, corroborating the pKa data.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: this compound may cause skin, eye, and respiratory irritation.[2] It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

-

Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2][3] The container should be kept tightly closed in a dry place.[14]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. While its solubility profile is not extensively published, its structure provides a strong basis for predicting its behavior in various solvents. The experimental protocols outlined in this guide offer a robust framework for determining its solubility, a critical parameter for its application in research and development. The provided data and methodologies serve as a foundational resource for scientists and developers working with this compound.

References

-

This compound-2,5-dione | C10H9NO2 | CID 568890 . PubChem, National Center for Biotechnology Information. [Link]

-

3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | C16H14N2O2 | CID 121238703 . PubChem, National Center for Biotechnology Information. [Link]

-

(3S)-3-phenylpyrrolidine | C10H13N | CID 1383267 . PubChem, National Center for Biotechnology Information. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . University of California, Los Angeles. [Link]

-

(s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 . PubChem, National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Technology, Jamaica. [Link] (Note: A direct deep link was unavailable, the reference points to the university's main page where such documents are hosted).

-

Procedure For Determining Solubility of Organic Compounds . Scribd. [Link]

-

This compound | C10H13N | CID 3146743 . PubChem, National Center for Biotechnology Information. [Link]

-

3-Phenyl-pyrrolidine hydrochloride . ChemBK. [Link]

-

3-Phenylpyrrolidin-3-ol . LabSolutions. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Houston-Downtown. [Link]

-

This compound-3,4-diol | C10H13NO2 | CID 458460 . PubChem, National Center for Biotechnology Information. [Link]

-

Solubility of Organic Compounds . Chem LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 936-44-7 [amp.chemicalbook.com]

- 3. This compound | 936-44-7 [chemicalbook.com]

- 4. This compound | 936-44-7 [sigmaaldrich.com]

- 5. (3S)-3-phenylpyrrolidine | C10H13N | CID 1383267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

The Diverse Biological Landscape of 3-Phenylpyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities associated with this compound derivatives. We will delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents. This document will elucidate the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these promising therapeutic candidates. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of advancing this compound-based compounds from discovery to clinical application.

Introduction: The this compound Scaffold - A Versatile Core in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous natural products and synthetic drugs.[1] The introduction of a phenyl group at the 3-position imparts a unique three-dimensional conformation and lipophilicity, which are critical for interactions with various biological targets.[2] This structural feature allows for the exploration of a vast chemical space through substitution on both the phenyl ring and the pyrrolidine nitrogen, leading to a broad spectrum of pharmacological activities.[2][3] This guide will systematically explore the key therapeutic areas where this compound derivatives have shown significant promise.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Several this compound derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of crucial enzymes that drive cancer cell growth.[1]

Mechanism of Action: Androgen Receptor Antagonism

A notable example is the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC).[4] These compounds effectively block the action of androgens, which are critical for the growth of prostate cancer cells. Optimization of the substituents on the pyrrolidine ring and the aryl group has led to compounds with potent antitumor effects in preclinical models.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various this compound derivatives has been quantified using in vitro cytotoxicity assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | HCT116 | 8.5 - 15.2 | [1] |

| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 - 5.8 | [1] |

| Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |

| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |

| 1,3,4-oxadiazolethione derivative | A549 | 28.0 (% viability) | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.[5]

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices: The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects. The use of a vehicle control is essential to account for any effects of the solvent on cell viability.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[3] this compound derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[6][7]

Mechanism of Action: Targeting Bacterial Topoisomerases

Some this compound derivatives have been shown to target bacterial topoisomerases, enzymes essential for DNA replication and repair.[8] By inhibiting these enzymes, the compounds disrupt bacterial growth and viability.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Pathogen | MIC (µg/mL) | Reference |

| N-[4-(4-fluorophenoxy)phenyl]pyrrolidine-3-carboxamide | ESKAPE pathogens | 0.33–2.6 | [8] |

| N-[4-(4-fluorophenoxy)phenyl]pyrrolidine-2-carboxamide | ESKAPE pathogens | 0.39–6.2 | [8] |

| Pyrrolidine derivative 5 | Various bacteria and fungi | 32–128 | [6] |

| Pyrrolidine derivative 8 | Various bacteria and fungi | 16–256 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The standardized inoculum and consistent incubation conditions are crucial for reproducibility.

Anti-inflammatory and Analgesic Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response implicated in numerous diseases. This compound derivatives have shown potential as anti-inflammatory and analgesic agents.[9][10]

Mechanism of Action: Inhibition of COX and LOX Enzymes

Some derivatives have been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[10] By blocking these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.

Quantitative Data: In Vitro and In Vivo Efficacy

| Assay | Compound | Result | Reference |

| In vitro COX-1 Inhibition | MAK01 | IC50: 314 µg/mL | [10] |

| In vitro COX-2 Inhibition | MAK01 | IC50: 130 µg/mL | [10] |

| In vitro 5-LOX Inhibition | MAK01 | IC50: 105 µg/mL | [10] |

| In vivo Carrageenan-induced paw edema (30 mg/kg) | MAK01 | 40.58% reduction in edema | [10] |

| In vivo Carrageenan-induced paw edema (10, 20, 40 mg/kg) | Compound 3f | Significant reduction after 14 days | [11][12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[11]

Protocol:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the this compound derivative or a reference drug (e.g., diclofenac) intraperitoneally or orally.[11]

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

Data Analysis: Calculate the percentage of edema inhibition compared to the control group.

Expertise & Experience: The choice of animal model, route of administration, and timing of measurements are critical for obtaining reliable and reproducible results. The dose of the test compound should be selected based on preliminary toxicity studies.

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Transporters

This compound derivatives have been extensively investigated for their effects on the CNS, particularly as inhibitors of monoamine transporters.

Mechanism of Action: Dopamine Transporter (DAT) Inhibition

A significant number of this compound derivatives act as potent and selective dopamine transporter (DAT) inhibitors.[13][14] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration of dopamine in the brain, which can have therapeutic effects in conditions such as Parkinson's disease, ADHD, and substance abuse disorders.[15] Some derivatives, like GBR12909, have been identified as potent and selective DAT ligands.[16]

Signaling Pathway Diagram

Caption: Inhibition of the Dopamine Transporter (DAT) by a this compound Derivative.

Experimental Protocol: In Vitro Dopamine Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Protocol:

-

Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT).

-

Compound Incubation: Pre-incubate the cells with various concentrations of the this compound derivative or a reference inhibitor (e.g., cocaine).

-

Dopamine Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) and incubate for a short period.

-

Termination of Uptake: Stop the uptake reaction by rapidly washing the cells with ice-cold buffer.

-

Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of dopamine uptake and determine the IC50 value.

Trustworthiness: The use of a specific cell line expressing hDAT ensures that the observed effects are mediated through this transporter. The inclusion of a known inhibitor as a positive control validates the assay performance.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and CNS effects, highlight the rich chemical space that can be explored. Future research should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Advanced computational methods, such as machine learning and molecular docking, can aid in the rational design of new compounds with desired biological activities.[17] Furthermore, a deeper understanding of the mechanisms of action and the identification of novel biological targets will be crucial for the successful clinical translation of these promising molecules.

References

-

Fujimoto, K., et al. (2013). Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists. Bioorganic & Medicinal Chemistry, 21(3), 678-687. [Link]

-

Elsevier. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. The Practice of Medicinal Chemistry. [Link]

-

MDPI. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 27(19), 6632. [Link]

-

MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(15), 4983. [Link]

-

ResearchGate. (2016). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3226-3232. [Link]

-

NIH. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(10), 1217-1225. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 633-649. [Link]

-

PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]

-

MDPI. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(22), 6903. [Link]

-

MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 11784. [Link]

-

ResearchGate. (2024). (PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 14(24), 11784. [Link]

-

PubMed. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 275-278. [Link]

-

NIH. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7808. [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(1), 123. [Link]

-

NIH. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]

-

Semantic Scholar. (2022). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Science, 13(43), 12821-12829. [Link]

-

PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

-

ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]

-

NIH. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Medicinal Chemistry Letters, 14(6), 723-735. [Link]

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1545-1558. [Link]

-

PubMed. (2019). Progress in the Search for New Dopamine Transporter Inhibitors. Current Medicinal Chemistry, 26(20), 3585-3611. [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Molecules. [Link]

-

NIH. (2021). Novel ways of targeting the dopamine transporter. Neuropharmacology, 185, 108440. [Link]

-

PubMed. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058. [Link]

-

NIH. (2009). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Topics in Medicinal Chemistry, 9(12), 1081-1100. [Link]

-

NIH. (2025). Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. Computational and Structural Biotechnology Journal, 24, 101-112. [Link]

-

Sci-Hub. (2006). Dopamine Transporter Ligands: Recent Developments and Therapeutic Potential. Current Topics in Medicinal Chemistry, 6(17), 1825-1843. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Dopamine Transporter Ligands: Recent Developments and Therapeutic Potential / Current Topics in Medicinal Chemistry, 2006 [sci-hub.se]

- 16. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Experimentalist’s Guide to Machine Learning for Small Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals